Product packaging for Caprolactone(Cat. No.:CAS No. 25248-42-4)

Caprolactone

Cat. No.: B7770092
CAS No.: 25248-42-4
M. Wt: 114.14 g/mol
InChI Key: PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Trajectories

The journey of Poly(ε-caprolactone) (PCL) began in the early 1930s when it was first synthesized by the Carothers group. imegagen.comresearchgate.net Despite its early discovery, PCL research remained relatively dormant until the 1970s and 1980s, a period that saw a surge of interest in resorbable polymers. imegagen.com This era marked a pivotal shift in the research trajectory of PCL, moving it from a forgotten polymer to a material of significant interest, particularly in the biomedical field. imegagen.com

Initially, the slow degradation rate of PCL was perceived as a limitation compared to other resorbable polymers like polylactides and polyglycolides, which were favored for applications requiring rapid drug release and absorption. imegagen.com However, this very characteristic later became a key advantage for long-term applications. imegagen.comfrontiersin.org The primary methods for synthesizing PCL include the ring-opening polymerization (ROP) of ε-caprolactone and the polycondensation of 6-hydroxyhexanoic acid, with ROP being the more common approach due to its ability to produce polymers with higher molecular weights and lower dispersity. nih.govresearchgate.net Over the years, research has expanded from fundamental synthesis and characterization to the development of PCL-based composites, blends, and copolymers to tailor its properties for specific applications. brieflands.comtandfonline.com

Academic Significance in Polymer Science and Biomedical Engineering

The academic significance of PCL is rooted in its unique set of properties, which make it a valuable model system for polymer research and a highly versatile material for biomedical applications. In polymer science, PCL's semi-crystalline nature, low melting point (around 60 °C), and excellent blend compatibility have spurred extensive research into its physical, chemical, and mechanical properties. imegagen.comfrontiersin.orgacs.org Its good solubility in a variety of organic solvents further enhances its processability. mdpi.com

In the realm of biomedical engineering, PCL is highly regarded for its biocompatibility, biodegradability, and non-toxicity. nih.govresearchgate.net It has received approval from the U.S. Food and Drug Administration (FDA) for use in various medical devices. frontiersin.orgnih.gov The slow degradation rate of PCL, which can range from two to four years depending on its molecular weight, makes it particularly suitable for long-term implantable devices and controlled drug delivery systems. imegagen.comnih.gov Its versatility is demonstrated by its use in a wide array of biomedical applications, including tissue engineering scaffolds, drug delivery systems, and biodegradable sutures. brieflands.comresearchgate.net

Current Research Landscape and Future Directions in Poly(ε-Caprolactone) Systems

The current research landscape for PCL is vibrant and multifaceted, with a strong focus on enhancing its properties and expanding its applications. A significant area of research involves the development of PCL-based composites and blends to overcome some of its inherent limitations, such as its hydrophobicity and relatively low mechanical strength for certain applications. frontiersin.orgmdpi.com By incorporating other materials like natural polymers (e.g., chitosan (B1678972), gelatin) and inorganic nanoparticles (e.g., hydroxyapatite), researchers are creating hybrid biomaterials with improved bioactivity, mechanical properties, and degradation kinetics. brieflands.commdpi.com

Another major focus is on advanced fabrication techniques, such as electrospinning and 3D printing, to create complex and customized PCL scaffolds that mimic the native extracellular matrix for tissue engineering applications. nih.govmdpi.com These scaffolds are being investigated for the regeneration of various tissues, including bone, cartilage, skin, and nerves. brieflands.comnih.gov

Future research is expected to continue exploring the functionalization of PCL to introduce specific biological cues and stimuli-responsive properties. nih.gov The development of "smart" PCL-based systems that can respond to changes in their environment (e.g., pH, temperature) to trigger drug release is a promising area. nih.gov Furthermore, as the push for sustainable materials grows, research into the production of PCL from renewable resources and its efficient biodegradation is gaining traction. researchgate.netmdpi.com The integration of PCL with other biopolymers and advanced manufacturing technologies holds the key to unlocking its full potential in regenerative medicine and beyond. nih.govaip.org

Interactive Data Table: Properties of Poly(ε-caprolactone)

This table summarizes some of the key properties of Poly(ε-caprolactone) as reported in the literature.

PropertyValueReferences
Melting Point59–64 °C imegagen.comfrontiersin.org
Glass Transition Temperature-60 °C mdpi.comacs.org
Degradation Time2–4 years imegagen.comresearchgate.net
Tensile Strength16–43 MPa acs.orgmdpi.com
Young's Modulus240–420 MPa acs.orgresearchgate.net

Interactive Data Table: Research Focus on PCL-Based Systems

This table outlines the primary areas of investigation in current Poly(ε-caprolactone) research.

Research AreaDescriptionKey Findings/Objectives
Composites and Blends Incorporation of other materials to enhance PCL's properties.Improved mechanical strength, bioactivity, and tunable degradation rates. brieflands.commdpi.comacs.org
Tissue Engineering Fabrication of scaffolds for tissue regeneration.Mimicking extracellular matrix, supporting cell growth and differentiation. nih.govmdpi.comaip.org
Drug Delivery Development of systems for controlled and sustained drug release.Long-term release profiles due to slow degradation. nih.govbrieflands.comresearchgate.net
Advanced Fabrication Utilization of techniques like electrospinning and 3D printing.Creation of complex, patient-specific scaffold architectures. nih.govmdpi.com
Functionalization Chemical modification to add new functionalities.Introduction of bioactive molecules and stimuli-responsive behavior. nih.govacs.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B7770092 Caprolactone CAS No. 25248-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxepan-2-one
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InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2
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InChI Key

PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)OCC1
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Molecular Formula

C6H10O2
Record name epsilon-CAPROLACTONE
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Related CAS

24980-41-4
Record name Polycaprolactone
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DSSTOX Substance ID

DTXSID4027159
Record name Caprolactone
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Molecular Weight

114.14 g/mol
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Physical Description

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

237 °C
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Flash Point

127 °C o.c.
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Solubility

Solubility in water: miscible
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Density

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8
Record name Caprolactone
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CAS No.

502-44-3
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Record name 2-Oxepanone
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Record name Hexan-6-olide
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Melting Point

-1.5 °C
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Poly ε Caprolactone Synthesis Methodologies

Ring-Opening Polymerization of ε-Caprolactone

The ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) is the most prevalent method for producing PCL. This approach involves the cleavage and subsequent polymerization of the cyclic monomer, ε-CL, and can be initiated by a variety of species, leading to polymers with well-defined characteristics.

Alcohol-Initiated Polymerization

The use of alcohols as initiators in the ROP of ε-CL is a widely adopted strategy that allows for control over the molecular weight of the resulting polymer. researchgate.net This process is often catalyzed by metal-based compounds, with stannous octoate (Sn(Oct)₂) being a common choice. nih.gov The polymerization proceeds via a coordination-insertion mechanism, where the alcohol coordinates to the catalyst, which then facilitates the ring-opening of the ε-CL monomer. nih.gov

Various alcohols can be employed as initiators, ranging from simple monofunctional alcohols to more complex polyols, enabling the synthesis of linear or star-shaped PCL architectures. For instance, the use of a multi-hydroxyl alcohol can lead to the formation of star polymers. Research has shown that both mono- and multi-hydroxy-alcohols are efficient initiators for the ROP of ε-CL catalyzed by a cyclic trimeric phosphazene base, yielding PCLs with controlled and high molecular weights. rsc.org

The choice of initiator and catalyst system significantly influences the polymerization kinetics and the properties of the final polymer. For example, yttrium alkoxides, in conjunction with an alcohol like 2-propanol, have been shown to be highly active initiator/catalyst systems for ε-CL polymerization. acs.org The proposed mechanism involves an initial exchange of ligands on the yttrium center with the alcohol, followed by the nucleophilic attack of the alkoxide on the carbonyl group of the monomer. acs.orgacs.org

InitiatorCatalystKey Findings
EthanolamineTin(II) octanoate (B1194180) (Sn(Oct)₂)Leads to the formation of α,ω-dihydroxy-polycaprolactone. researchgate.net
2-PropanolTris(2,6-di-tert-butylphenoxy)yttriumActs as an effective chain transfer agent, proceeding via a three-step mechanism. acs.org
Benzyl alcoholBenzoic acidEfficiently catalyzes the ROP of ε-CL under mild conditions. researchgate.net
Ganciclovir (GCV)Tin(II) octanoate (Sn(Oct)₂)GCV, a prodrug with hydroxyl groups, can initiate the polymerization to form GCV-PCL. nih.gov
6-mercapto-1-hexanolLanthanum tris(2,6-di-tert-butyl-4-methylphenolate)sAllows for the synthesis of thiol-functionalized PCL through chemoselective polymerization. rsc.org
Macroinitiator-Based Polymerization Strategies

Macroinitiators, which are pre-existing polymer chains with initiating functional groups, are employed to synthesize block copolymers incorporating PCL segments. This strategy allows for the creation of materials with tailored properties by combining the characteristics of different polymer blocks.

A common approach involves using a hydroxyl-terminated polymer as a macroinitiator for the ROP of ε-CL. For example, hydroxyl-terminated poly(N-vinylcaprolactam) (PNVCL-OH) has been used to initiate the ROP of ε-CL, resulting in the formation of PNVCL-b-PCL block copolymers. mdpi.com Similarly, polystyrene with a hydroxyl end group (PS-OH) can act as a macroinitiator to produce polystyrene-poly(ε-caprolactone) (SC) block copolymers. researchgate.net

Other polymers like methoxy-poly(ethylene oxide) and starch have also been utilized as macroinitiators to create amphiphilic polymers. nih.gov The use of poly(ethylene-co-vinyl alcohol) (EVOH), a random copolymer with pendant hydroxyl groups, as a macroinitiator allows for the synthesis of graft copolymers with PCL side chains. researchgate.net

MacroinitiatorResulting CopolymerReference
Methoxy-poly(ethylene oxide)Amphiphilic PCL copolymer nih.gov
StarchStarch-g-PCL nih.gov
Poly(N-vinylcaprolactam)-OHPNVCL-b-PCL mdpi.com
Polystyrene-OHPolystyrene-b-PCL researchgate.net
Poly(ethylene-co-vinyl alcohol)EVOH-g-PCL researchgate.net
Amino-terminated PCLPolyester-polypeptide block copolymers nih.gov

Kinetic and Mechanistic Studies of ε-Caprolactone Polymerization

The kinetics and mechanism of ε-CL polymerization have been extensively studied to understand and control the polymerization process. The polymerization mechanism is highly dependent on the initiator and catalyst system used.

For instance, when using tin(IV) carboxylates, the polymerization exhibits zero-order kinetics with respect to the monomer and near first-order kinetics with respect to the catalyst after an initial induction period. arizona.edu The proposed mechanism is a coordination-type polymerization where the hydroxyl end of the growing polymer chain is the reactive species in propagation. arizona.edu

In the case of yttrium alkoxide initiators with 2-propanol, the polymerization is first-order in both monomer and initiator concentration. acs.orgacs.org A propagation rate constant of 1.65 L·mol⁻¹·s⁻¹ has been determined for this system. acs.orgacs.org The mechanism involves a three-step process: ligand exchange, nucleophilic attack, and subsequent propagation. acs.orgacs.org

Theoretical studies using density functional theory (DFT) have provided further insights into the mechanism. For the ROP of ε-CL initiated by tin(II) alkoxides, a coordination-insertion mechanism involving two transition states is proposed. This begins with the coordination of the ε-CL to the tin center, followed by a nucleophilic attack on the carbonyl group and subsequent acyl-oxygen bond cleavage. nih.gov

The kinetics of anionic polymerization of ε-CL initiated by sodium trimethylsilanolate ((CH₃)₃SiONa) have also been investigated. Studies have determined the rate constants for propagation and back-biting reactions, which lead to the formation of cyclic oligomers. researchgate.net

Polycondensation of 6-Hydroxyhexanoic Acid for Poly(ε-Caprolactone) Formation

An alternative route to PCL is the polycondensation of 6-hydroxyhexanoic acid. This method involves the step-growth polymerization of the linear monomer, where a molecule of water is eliminated with the formation of each ester linkage. While less common than ROP for producing high molecular weight PCL due to challenges in achieving high conversion and removing the water byproduct, it remains a viable synthetic pathway.

Functionalization Strategies during Poly(ε-Caprolactone) Synthesis

The functionalization of PCL is a key strategy for tailoring its properties for specific applications. This can be achieved either by incorporating functional co-monomers during polymerization or by modifying the polymer chain after its synthesis.

Co-monomer Functionalization Approaches

This "grafting-from" approach involves the copolymerization of ε-CL with a functionalized comonomer. For example, the controlled ring-opening copolymerization of α-bromo-ε-caprolactone (αBrCL) with ε-CL yields copolymers with pendant bromine initiators. rsc.org These bromine groups can then be used to initiate the controlled radical polymerization of other monomers, such as methyl acrylate, to form graft copolymers. rsc.org

Another example is the synthesis of PCL-based graft copolymers by copolymerizing ε-CL with a functionalized monomer that can later initiate the polymerization of another polymer chain. This allows for the creation of complex polymer architectures with tailored functionalities.

Post-Polymerization Modification Techniques for Poly(ε-Caprolactone)

Post-polymerization modification involves chemically altering the PCL chain after its synthesis. A common method is to introduce functional groups at the chain ends. For instance, a hydroxyl-terminated PCL can be reacted with 2-bromoisobutyryl bromide to create a macroinitiator for atom transfer radical polymerization (ATRP). mdpi.com This PCL-based macroinitiator can then be used to synthesize miktoarm star copolymers. mdpi.com

Another strategy involves the "grafting onto" approach, where pre-synthesized functional polymer chains are attached to the PCL backbone. This often requires the PCL to have reactive sites along its chain.

Table of Compounds

Poly ε Caprolactone Copolymers and Blends Research

Block Copolymer Architectures and Synthesis with Poly(ε-Caprolactone)

Poly(ε-caprolactone) (PCL) is a key component in the synthesis of various block copolymers, which are macromolecules composed of two or more distinct polymer chains linked by covalent bonds. The combination of PCL with other polymers in a block architecture allows for the creation of materials with a wide range of properties, from amphiphilic to thermo-responsive.

Common architectures for PCL-based block copolymers include linear diblock (A-B), triblock (A-B-A or B-A-B), and star-shaped structures. mdpi.com The synthesis of these copolymers often involves ring-opening polymerization (ROP) of ε-caprolactone, a process that can be initiated by a macroinitiator containing a hydroxyl end group. This macroinitiator forms one of the blocks of the resulting copolymer. For instance, poly(ethylene glycol) (PEG) is frequently used as a macroinitiator to synthesize amphiphilic diblock (PEG-b-PCL) and triblock (PCL-b-PEG-b-PCL) copolymers. mdpi.commdpi.com

In addition to ROP, other polymerization techniques are employed to create more complex architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for example, has been combined with ROP to synthesize well-defined thermo-responsive block copolymers such as poly(N-vinylcaprolactam)-b-poly(ε-caprolactone) (PNVCL-b-PCL). mdpi.com This method allows for precise control over the molecular weight and distribution of the polymer blocks. Another approach involves the use of dual initiators in a one-pot procedure, where one end of the initiator is suitable for ROP and the other for another polymerization technique like RAFT. mdpi.com

The properties of these block copolymers are highly dependent on their architecture and the nature of the constituent blocks. For example, the critical micelle concentration (CMC) of amphiphilic block copolymers in aqueous solutions is influenced by the length of the hydrophobic PCL block. mdpi.com The morphology of the self-assembled structures, such as micelles, can also be controlled by the block copolymer composition.

Copolymer ArchitectureSynthesis Method(s)Key Properties/Features
Diblock (e.g., PEG-b-PCL)Ring-Opening Polymerization (ROP) with a macroinitiatorAmphiphilic, forms micelles in aqueous solution
Triblock (e.g., PCL-b-PEG-b-PCL)Ring-Opening Polymerization (ROP) with a bifunctional macroinitiatorCan form thermo-responsive hydrogels
Star-shapedROP using a multifunctional initiatorSpecific rheological and self-assembly properties
PNVCL-b-PCLCombination of RAFT and ROPThermo-responsive, tunable Lower Critical Solution Temperature (LCST)

Graft Copolymer Architectures and Synthesis with Poly(ε-Caprolactone)

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. In the context of PCL, this architecture allows for the modification of its properties by attaching other polymer chains onto the PCL backbone. However, since the PCL backbone is not inherently functionalized, it must first be modified to introduce reactive groups that can initiate the growth of or attach the side chains. mdpi.com

There are two primary strategies for synthesizing PCL-based graft copolymers: "grafting from" and "grafting onto". mdpi.com

The "grafting from" approach involves preparing a PCL backbone with initiator sites along the chain. These sites are then used to initiate the polymerization of a second monomer, growing the graft chains directly from the backbone. rsc.org A common method to create these initiator sites is the copolymerization of ε-caprolactone with a functionalized caprolactone (B156226) monomer. mdpi.comencyclopedia.pub For example, α-bromo-ε-caprolactone can be copolymerized with ε-caprolactone to create a PCL backbone with pendant bromine groups. rsc.org These bromine groups can then act as initiators for Atom Transfer Radical Polymerization (ATRP) of monomers like methyl methacrylate (B99206) (MMA) to form PCL-g-PMMA. mdpi.com

The "grafting onto" method involves synthesizing the backbone and the graft chains separately. The two polymers are then coupled together through a chemical reaction between functional groups on each polymer. For instance, a PCL backbone can be modified to contain azide (B81097) groups, and a separate polymer with an alkyne end-group can be attached via a "click" chemistry reaction, such as the Huisgen cycloaddition. mdpi.com

PCL-g-PEG is one of the most extensively studied PCL-based graft copolymers due to its amphiphilic nature, which is useful in biomedical applications. mdpi.com Other examples include PCL-g-poly(N-isopropylacrylamide) (PCL-g-PNIPAAm), which exhibits thermo-responsive behavior, and PCL grafted with both PCL and polylactide (PLA) segments. mdpi.com

Graft CopolymerSynthesis StrategyFunctionalization of PCL BackbonePolymerization of Graft Chains
PCL-g-PMMAGrafting fromCopolymerization with α-bromo-ε-caprolactoneAtom Transfer Radical Polymerization (ATRP)
PCL-g-PEGGrafting ontoModification of PCL to introduce azide groupsSeparate synthesis of alkyne-terminated PEG
PCL-g-PNIPAAmGrafting fromCopolymerization with a brominated derivativeAtom Transfer Radical Polymerization (ATRP)

Blending Strategies with Other Polymer Systems for Poly(ε-Caprolactone) Modification

Blending PCL with other polymers is a straightforward and cost-effective method to modify its properties. The resulting blend's characteristics depend on the miscibility of the polymers and the properties of the individual components.

Integration with Natural Polymers (e.g., Chitosan (B1678972), Collagen, Gelatin, Starch, Cellulose)

Blending PCL with natural polymers is of great interest, particularly for biomedical applications, as it can enhance biocompatibility and biodegradability. However, PCL is generally immiscible with hydrophilic natural polymers like starch and chitosan, leading to phase-separated systems. cnr.it

In PCL/starch blends, the starch phase can act as a nucleating agent, affecting the crystallization of PCL. acs.org The thermal stability of these blends is influenced by the type of polysaccharide used. acs.org To improve the interaction between PCL and natural fibers like cellulose (B213188), chemical treatments can be applied to the fiber surface. preprints.org

For PCL/chitosan blends, the morphology and properties are highly dependent on the blend ratio. At low chitosan content (≤10 wt.%), a more homogeneous dispersion can be achieved. cnr.it These blends have shown promise for applications such as tissue engineering scaffolds.

Integration with Synthetic Polymers (e.g., Polyethylene (B3416737) Glycol, Polylactic Acid, Polyglycolic Acid)

PCL is often blended with other synthetic biodegradable polyesters to tailor its mechanical properties and degradation rate.

PCL/PLA Blends: Poly(lactic acid) (PLA) and PCL are immiscible polymers, and their blends typically exhibit phase separation. nih.gov The addition of PCL to PLA can improve the toughness and flexibility of the otherwise brittle PLA. nih.gov Conversely, PLA can increase the stiffness of PCL. The properties of PCL/PLA blends can be further modified by adding compatibilizers or by reactive blending with peroxides to improve the interfacial adhesion between the two phases. mdpi.com The presence of PLA in the blend can interfere with the crystallization of PCL, leading to a decrease in its degree of crystallinity. nih.gov

PCL/PVC Blends: Poly(vinyl chloride) (PVC) and PCL are miscible over a wide range of compositions. In these blends, the crystallinity of PCL decreases with increasing PVC content, and PCL does not crystallize in blends with more than 70% PVC. researchgate.net The blend exhibits a single glass transition temperature that is intermediate between those of the pure components. researchgate.net

Blend CompositionMiscibilityEffect on PCL Properties
PCL/StarchImmiscibleStarch acts as a nucleating agent, reduced crystallinity
PCL/ChitosanImmiscibleImproved biocompatibility at low chitosan content
PCL/PLAImmisciblePLA interferes with PCL crystallization
PCL/PVCMiscibleDecreased crystallinity of PCL with increasing PVC content

Poly(ε-Caprolactone) Composites and Nanocomposites Research

The incorporation of fillers into a PCL matrix to form composites and nanocomposites is a common strategy to enhance its mechanical properties, thermal stability, and bioactivity.

Ceramic-Based Poly(ε-Caprolactone) Composites (e.g., Hydroxyapatite (B223615), Bioglass)

Ceramic-based fillers are particularly important for biomedical applications, especially in bone tissue engineering, as they can impart osteoconductivity to the PCL matrix.

PCL/Hydroxyapatite Composites: Hydroxyapatite (HAp) is a bioactive ceramic that is a major component of natural bone. PCL/HAp composites are widely studied for bone regeneration applications. The addition of HAp to PCL can improve the material's stiffness and strength. The HAp particles can also act as nucleation sites, influencing the crystallization behavior of the PCL matrix.

PCL/Bioglass Composites: Bioactive glasses are another class of ceramic materials that can bond to living bone tissue. Composites of PCL and bioactive glass are being developed for bone scaffolds and regenerative medicine. The incorporation of bioactive glass can enhance the bioactivity of the PCL, promoting cell attachment and proliferation.

The properties of these composites are highly dependent on the concentration, size, and dispersion of the ceramic filler within the PCL matrix. Various processing techniques, such as solvent casting, melt blending, and 3D printing, are used to fabricate PCL/ceramic composite scaffolds with controlled porosity and architecture.

Composite MaterialCeramic FillerKey Property Enhancements
PCL/HydroxyapatiteHydroxyapatite (HAp)Increased stiffness, strength, and osteoconductivity
PCL/BioglassBioactive GlassEnhanced bioactivity and cell proliferation
PCL/LAGPLi1.5Al0.5Ge1.5(PO4)3 (LAGP)High ionic conductivity for battery applications
PCL/LLZOGarnet-type LLZOImproved ionic conductivity and electrochemical stability

Carbon-Based Nanomaterials in Poly(ε-Caprolactone) Matrices (e.g., Graphene, Carbon Nanofibers)

The integration of carbon-based nanomaterials into poly(ε-caprolactone) (PCL) matrices is a significant area of research aimed at enhancing the polymer's inherent properties for advanced applications. tandfonline.com Nanofillers such as graphene, graphene oxide (GO), and carbon nanofibers (CNFs) have been explored to improve the mechanical, thermal, and biological characteristics of PCL. researchgate.net

The incorporation of graphene and its derivatives can lead to notable improvements in the mechanical properties of PCL composites. nih.gov For instance, the addition of graphene can enhance the compressive modulus and strength of PCL scaffolds. nih.gov Research has shown that even low concentrations of graphene (up to 1 wt.%) can augment the hydrophilicity, surface topology, and mechanical properties of PCL scaffolds. nih.gov In one study, PCL nanocomposites fabricated with polydopamine-capped reduced graphene oxide exhibited a tensile strength of up to 41.6 MPa and a yield strength of 22.7 MPa, which were 2.4 and 2.6 times higher than that of pure PCL, respectively. rsc.org

Graphene oxide has also been investigated as a reinforcing agent in PCL. The inclusion of GO can increase the elastic modulus of the resulting biocomposites. mdpi.com Studies have demonstrated that the reinforcing effect of GO is attributable to strong interfacial interactions between the filler and the PCL matrix. However, the effect of GO on mechanical properties can be complex, with some studies reporting a decrease in compressive strength at higher concentrations. nih.gov For example, the addition of GO at 1 wt. % increased the compressive modulus from 78.32 ± 5.22 MPa (pure PCL) to 91.35 ± 4.51 MPa, but a further increase to 3 wt. % GO led to a decrease to 84.08 ± 3.93 MPa. nih.gov

Carbon nanofibers have also been utilized to create composite materials with PCL. These composites, which can be processed through methods like solvent casting and electrospinning, have shown an increased crystallization temperature compared to neat PCL. researchgate.net The addition of CNFs can lead to an increase in the stiffness of PCL films, with the extent of improvement dependent on the nanofiber content. researchgate.net Research on poly(ε-caprolactone-co-ε-decalactone) composites with carbon nanofibers has shown that the addition of 5.0 wt% of CNF can enhance thermal and electrical conductivities. researchgate.netrsc.org

Table 1: Mechanical Properties of PCL and its Composites with Graphene and Graphene Oxide

MaterialCompressive Modulus (MPa)Compressive Strength (MPa)
PCL78.32 ± 5.222.69 ± 0.27
PCL / 1 wt.% Graphene102.56 ± 7.893.45 ± 0.33
PCL / 3 wt.% Graphene115.43 ± 9.123.89 ± 0.41
PCL / 1 wt.% Graphene Oxide91.35 ± 4.512.34 ± 0.18
PCL / 3 wt.% Graphene Oxide84.08 ± 3.932.06 ± 0.11

Metal Oxide Composites with Poly(ε-Caprolactone)

The development of metal oxide composites with poly(ε-caprolactone) has garnered considerable attention, particularly for biomedical applications. researchgate.net These composites often exhibit enhanced mechanical properties and can be designed to possess specific functionalities such as antibacterial activity. nih.gov

One area of investigation involves the use of zinc oxide-copper oxide (ZnO-CuO) nanoparticles to create biodegradable nanocomposite films with PCL. nih.gov These films have demonstrated excellent mechanical properties, with tensile strength and modulus values that are superior to those of pure PCL films. nih.gov Another focus of research is the incorporation of iron oxide nanoparticles (IONs) into PCL matrices. mdpi.com To ensure good dispersion and compatibility, these nanoparticles can be grafted with PCL. nih.gov The resulting magnetic composites have been explored for applications in bone tissue engineering. nih.gov

Furthermore, the reinforcement of PCL with sol-gel synthesized organic-inorganic hybrid fillers, such as those containing titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂), has been shown to improve the mechanical performance of the polymer. nih.gov Theoretical and experimental analyses have indicated that PCL loaded with specific compositions of these hybrid fillers can lead to a significant increase in Young's modulus. mdpi.com For example, PCL composites containing 88 wt% of TiO₂ (Ti2) or ZrO₂ (Zr2) hybrid fillers demonstrated better mechanical and biological performances. nih.gov The Young's modulus for pure PCL was reported as 193 MPa, which increased to 378 MPa for PCL/Ti2 and 415 MPa for PCL/Zr2. mdpi.com

Table 2: Young's Modulus of PCL and its Composites with Metal Oxide Fillers

MaterialYoung's Modulus (MPa)
PCL193
PCL/Ti2 (12 wt% PCL, 88 wt% TiO₂)378
PCL/Zr2 (12 wt% PCL, 88 wt% ZrO₂)415

Other Inorganic Fillers in Poly(ε-Caprolactone) Systems

Beyond carbon-based nanomaterials and metal oxides, a variety of other inorganic fillers have been incorporated into poly(ε-caprolactone) to modify its properties. tandfonline.com These fillers include silica (B1680970) nanoparticles, nanoclays, and halloysite (B83129) nanotubes. researchgate.netinformahealthcare.com The addition of these inorganic components can influence the chemical, mechanical, and physical properties of the resulting nanocomposite. researchgate.net

PCL-based hybrids containing both modified and unmodified silica oxide have been prepared. scielo.br The inclusion of silica nanoparticles can affect the crystallization and melting temperatures of PCL, leading to a decrease in the degree of crystallinity. scielo.br While the incorporation of nanosized inorganic particles can sometimes enhance the thermal stability of a polymer by acting as a mass transport barrier, in the case of silica oxide in PCL, it has been observed to potentially reduce thermal stability at lower temperatures. scielo.br

The blending of PCL with other polymers and the addition of inorganic fillers is another strategy to enhance its properties. For instance, in blends of PCL with polylactic acid (PLA), nano-calcium carbonate (CaCO₃) and silica nanofillers have been used to improve compatibility and mechanical properties. nih.gov

Degradation and Biodegradation Studies of Poly ε Caprolactone

Mechanisms of Poly(ε-Caprolactone) Degradation

The breakdown of PCL can occur through several pathways, with hydrolytic and enzymatic degradation being the most significant. While hydrolytic degradation is a slow process that can take years, enzymatic degradation can be significantly faster, occurring over days or weeks. mdpi.comresearchgate.net

Hydrolytic Degradation Pathways

Hydrolytic degradation of PCL involves the cleavage of ester bonds within the polymer chain through a reaction with water. mdpi.comnih.gov This process leads to a gradual reduction in the polymer's molecular weight and the formation of molecules with carboxyl and hydroxyl end-groups. mdpi.com Ultimately, this results in the creation of water-soluble degradation products, including oligomers and the monomer 6-hydroxyhexanoic acid. mdpi.comnih.gov

The process is generally slow due to the hydrophobic nature of PCL, which is attributed to the long hydrophobic aliphatic segment between the ester groups in its main chain, as well as its high degree of crystallinity. mdpi.commdpi.com Hydrolytic degradation can occur via two main mechanisms:

Bulk Erosion: This occurs when water penetrates the entire polymer matrix, leading to a uniform and random cleavage of polymer chains throughout the material. scielo.brnih.govnih.gov

Surface Erosion: In this mechanism, the hydrolytic cleavage of the polymer backbone happens only at the surface. This is typical when the rate of the hydrolytic reaction is faster than the rate at which water can diffuse into the bulk of the polymer. nih.govbibliotekanauki.pl

Enzymatic Degradation Processes

The enzymatic degradation of PCL is significantly faster than simple hydrolytic degradation and is a key factor in its biodegradability in biological environments. mdpi.comresearchgate.net This process is mediated by extracellular enzymes, primarily lipases and cutinases, secreted by various microorganisms. mdpi.commdpi.comfrontiersin.org These enzymes catalyze the hydrolysis of the ester bonds in the PCL chain, breaking the polymer down into smaller molecules that can be assimilated by the microorganisms. mdpi.com

Several types of enzymes have been identified as effective in degrading PCL:

Lipases (EC 3.1.1.3): These are a major class of enzymes responsible for PCL degradation. mdpi.com Lipases from sources such as Pseudomonas sp., Rhizopus delemar, and Rhizopus arrhizus have been shown to effectively accelerate PCL degradation. mdpi.com For instance, lipase (B570770) from Pseudomonas cepacia has been used to study the hydrolysis of star-shaped PCL copolymers. mdpi.com Lipases from probiotic bacteria like Lactobacillus plantarum have also been employed to study enzyme-embedded PCL degradation. nih.govacs.org

Cutinases (E.C. 3.1.1.74): These serine esterases, originally known for their role in the fungal invasion of plants, are also capable of degrading PCL. mdpi.com Cutinases from organisms like Thermobifida cellulosilytica have been investigated for their PCL hydrolysis capabilities. mdpi.com

Esterases (EC 3.1.1.1): Some carboxylesterases can also act on the ester bonds of PCL. mdpi.com

The mechanism of enzymatic degradation is typically a surface erosion process. mdpi.comnih.gov The enzymes act on the surface of the polymer, leading to a gradual loss of mass. The catalytic mechanism often involves a catalytic triad (B1167595) of amino acid residues (typically Nucleophile–His–Acid) that facilitates the hydrolysis of the ester bond. mdpi.comfrontiersin.org This process involves two main stages: acylation, where the enzyme's active site attacks the substrate, and hydrolysis, which is considered the rate-determining step. frontiersin.org

The effectiveness of different enzymes can vary. For example, a study comparing three lipases found that lipase from Pseudomonas lipase (PS) rapidly degraded PCL films within four days, while those from porcine pancreatic lipase (PP) and Candida cylindracea lipase (AY) showed very slow degradation. researchgate.net

Microbial Biodegradation in Diverse Environments (e.g., Soil, Water, Compost)

Poly(ε-caprolactone) is susceptible to biodegradation by a wide range of microorganisms in various natural environments. frontiersin.orgresearchgate.net The rate and extent of this biodegradation can vary significantly depending on the specific conditions of the environment, such as temperature, microbial activity, and salinity. mdpi.comresearchgate.net

Compost: PCL is generally considered to be readily biodegradable under industrial composting conditions. frontiersin.org The elevated temperatures typically found in compost (often around or above PCL's melting point of 60°C) can be favorable for degradation. frontiersin.org Studies have shown that PCL and its blends can achieve total biodegradation in a compost environment. frontiersin.org The presence of other biodegradable materials, like thermoplastic gliadins, can even accelerate the aerobic biodegradation and disintegration of PCL films in home compost settings. fao.org

Soil: The biodegradation of PCL in soil environments shows considerable variability. Some studies report rapid degradation, with mass losses of 95% in one year or 90% in five months, while others indicate a much slower process, with only a 32% mass loss after two years. frontiersin.org A diverse array of microorganisms in soil, including bacteria and fungi, are capable of degrading PCL. mdpi.comresearchgate.net

Water: In aquatic environments, the degradation of PCL is also influenced by multiple factors. In natural seawater, the combined effects of bacteria, salinity, and physical forces can lead to significant degradation, with one study reporting a 29.8% weight loss in 52 weeks. researchgate.net The degradation rate in high-salinity seawater has been observed to be higher than in distilled water or low-salinity seawater, suggesting that salt can accelerate PCL hydrolysis. researchgate.net However, the degradability in seawater is a subject of debate, with reported rates ranging from negligible to 100% degradation in 28 days, largely due to differing test conditions. researchgate.net In freshwater environments like ponds, PCL degradation has also been observed, although it may be slower than in seawater. bibliotekanauki.pl

The biodegradation process in these environments is driven by microorganisms that secrete PCL-degrading enzymes. mdpi.comfrontiersin.orgnih.gov Various bacterial and fungal species have been identified as PCL degraders, including strains of Pseudomonas, Streptomyces, Alcaligenes faecalis, Aspergillus oryzae, Fusarium, and Rhizopus delemar. mdpi.com

Factors Influencing Poly(ε-Caprolactone) Degradation Kinetics

The rate at which poly(ε-caprolactone) degrades is not constant but is influenced by several key characteristics of the polymer itself. The molecular weight and the crystalline structure of PCL are two of the most significant factors that dictate its degradation profile.

Influence of Molecular Weight on Degradation Profile

The molecular weight of PCL plays a crucial role in its degradation kinetics. frontiersin.org Generally, PCL with a higher molecular weight will exhibit a slower degradation rate. polysciences.com This is because longer polymer chains present a larger molecule that needs to be broken down.

Influence of Polymer Crystallinity and Morphology on Degradation

Poly(ε-caprolactone) is a semi-crystalline polymer, meaning it has both amorphous (disordered) and crystalline (ordered) regions. mdpi.comnih.gov This morphology significantly affects its degradation.

Once the amorphous regions are substantially degraded, the more resistant crystalline regions begin to break down, though at a slower rate. mdpi.combibliotekanauki.pl Therefore, a higher initial degree of crystallinity is generally associated with a slower degradation rate because the densely packed crystalline structures are more difficult for water and enzymes to access. researchgate.netmdpi.comacs.org

The morphology of the PCL material, such as whether it is in the form of a film, fiber, or a porous scaffold, also plays a role. Materials with a higher surface area-to-volume ratio, like electrospun fibers, can exhibit faster degradation rates compared to bulk PCL because a larger surface is exposed to the degrading environment. nih.gov

Interactive Data Table: Factors Influencing PCL Degradation

Factor Influence on Degradation Rate Description
Molecular Weight Higher MW generally leads to slower degradation. polysciences.com Longer polymer chains require more cleavage events to break down into smaller fragments.
Crystallinity Higher crystallinity generally leads to slower degradation. researchgate.netmdpi.comacs.org Amorphous regions degrade more readily than the more ordered and less accessible crystalline regions. mdpi.comfrontiersin.orgbibliotekanauki.pl
Morphology Higher surface area-to-volume ratio can increase degradation rate. nih.gov Materials like nanofibers expose more surface to the degrading environment compared to bulk films.
Temperature Higher temperatures generally accelerate degradation. frontiersin.orge3s-conferences.org Increased temperature provides more energy for hydrolytic reactions and can enhance microbial activity.
pH Acidic or alkaline conditions can accelerate hydrolytic degradation. sapub.orgupv.es Catalyzes the cleavage of ester bonds in the polymer chain.
Enzyme Presence Presence of specific enzymes (lipases, cutinases) significantly accelerates degradation. mdpi.comresearchgate.netmdpi.com Enzymes catalyze the hydrolysis of ester bonds, leading to rapid surface erosion.
Microbial Environment Diverse microbial communities in compost, soil, and water can lead to rapid biodegradation. frontiersin.orgresearchgate.netresearchgate.net Microorganisms secrete enzymes that break down the polymer.

Impact of Environmental Conditions (pH, Temperature, Biological Activity) on Degradation Rate

The degradation of Poly(ε-caprolactone) (PCL) is significantly influenced by the surrounding environmental conditions, including pH, temperature, and the presence of biological agents like microorganisms and enzymes. sci-hub.see3s-conferences.orgmdpi.com The degradation process in a physiological environment is primarily driven by the hydrolysis of its ester bonds, a reaction that can be catalyzed by factors such as pH and temperature. sci-hub.see3s-conferences.org

pH: The pH of the surrounding medium plays a crucial role in the hydrolytic degradation of PCL. While PCL shows hydrolytic stability at a neutral pH of 7.2, acidic or alkaline conditions can accelerate the process. researchgate.net For instance, the degradation products of some polymers can lower the local pH, creating an acidic environment that may catalyze further degradation. manchester.ac.uk The optimal pH for the activity of enzymes that degrade PCL, such as PCL depolymerase, can vary. Some enzymes exhibit good stability and activity in a broad pH range from 5.0 to 9.0. oup.comnih.gov For example, two different PCL-degrading enzymes (PCLase I and PCLase II) isolated from Pseudomonas hydrolytica showed optimal pH values of 9.0 and 10.0, respectively. frontiersin.org

Temperature: Temperature has a direct effect on the rate of hydrolytic and enzymatic degradation. Elevated temperatures generally increase the rate of chain scission and mass loss. researchgate.net PCL is stable at room temperature but undergoes degradation at higher temperatures. researchgate.net For instance, PCL multifilament yarn subjected to hydrolytic degradation at 37°C showed a predictable loss of mass and mechanical properties over 32 weeks. researchgate.netmdpi.com The optimal temperature for enzymatic degradation also varies depending on the specific enzyme; for example, PCL depolymerase from Brevundimonas sp. is stable between 20–45°C, while enzymes from Pseudomonas hydrolytica have optimal temperatures of 40°C and 50°C. oup.comnih.govfrontiersin.org Studies comparing different natural environments found that higher temperatures in a harbor area of the Baltic Sea (20-60°C) resulted in greater weight loss of PCL films compared to the cooler open sea area. e3s-conferences.org

Biological Activity: The presence of microorganisms (like bacteria and fungi) and their enzymes is a primary driver of PCL biodegradation in natural and biological environments. sci-hub.see3s-conferences.orgmdpi.com These microorganisms secrete extracellular enzymes such as lipases, esterases, and cutinases that hydrolyze the ester bonds of PCL, breaking it down into smaller, metabolizable molecules. sci-hub.semdpi.com The rate of environmental degradation is often highest in microbially rich environments like compost, followed by sea water and pond water. e3s-conferences.org In one study, PCL samples disintegrated after just 5 weeks in compost. e3s-conferences.org Enzymatic degradation in vitro using lipase has been shown to be significantly faster than simple hydrolytic degradation, with one study reporting a 97% degradation of PCL electrospun meshes in 90 days in the presence of lipase. mdpi.comnih.gov

Table 1: Influence of Environmental Conditions on PCL Degradation This table is interactive. You can sort and filter the data.

Factor Condition Observation Source
Environment Compost Disintegration of PCL film after 5 weeks. e3s-conferences.org
Environment Harbour Area (Baltic Sea) Disintegration of PCL film after 6 weeks. e3s-conferences.org
Environment Open Area (Baltic Sea) Disintegration of PCL film after 12 weeks. e3s-conferences.org
Temperature 20-45°C Stable temperature range for PCL depolymerase activity. oup.comnih.gov
Temperature 40°C & 50°C Optimal temperatures for PCLase II and PCLase I, respectively. frontiersin.org
pH 5.0-9.0 Stable pH range for PCL depolymerase activity. oup.comnih.gov
pH 9.0 & 10.0 Optimal pH for PCLase I and PCLase II, respectively. frontiersin.org
Biological Agent Lipase Enzyme 97% weight loss of PCL electrospun meshes over 90 days. mdpi.com

Influence of Scaffold Architecture and Geometry on Degradation

The architecture and geometry of a PCL scaffold are critical determinants of its degradation behavior, alongside its material composition. sci-hub.semdpi.com Factors such as porosity, pore size, surface area to volume ratio, and filament diameter significantly impact the rate at which water and enzymes can penetrate the structure and initiate hydrolysis. nih.gov

Generally, scaffolds with higher porosity and a greater surface-area-to-volume ratio are expected to degrade faster due to increased access for water and enzymes. nih.gov However, the relationship is not always linear. Some studies have shown that scaffolds with very high porosity may degrade slower than less porous ones, potentially due to differences in the concentration of acidic byproducts. manchester.ac.uknih.gov

Pore size within the scaffold also plays a direct role. An investigation into the accelerated degradation of rectangular PCL-based composite scaffolds found that degradation kinetics increased as the pore size decreased from 500 μm to 200 μm. mdpi.comresearchgate.net This suggests that smaller pores might trap degradation byproducts, accelerating local hydrolysis. Conversely, in anatomically designed bone bricks with a pore size gradient, the external regions with larger pores (600 μm) degraded faster than the internal regions with smaller pores (200 μm), highlighting the influence of scaffold shape and fluid exchange with the external environment. mdpi.comresearchgate.netdntb.gov.ua

Table 2: Effect of Scaffold Architecture on Accelerated Degradation of PCL Composites This table is interactive. You can sort and filter the data.

Material Scaffold Type Pore Size (μm) Weight Loss (5 days) Source
PCL/HA Rectangular 200 ~80% mdpi.com
PCL/HA Rectangular 300 ~70% mdpi.com
PCL/HA Rectangular 500 ~60% mdpi.com
PCL/Bioglass Rectangular 200 ~90% mdpi.com
PCL/Bioglass Rectangular 300 ~85% mdpi.com
PCL/Bioglass Rectangular 500 ~75% mdpi.com
PCL/HA Bone Brick 200-600 (gradient) ~81% mdpi.comresearchgate.net
PCL/Bioglass Bone Brick 200-600 (gradient) ~90% mdpi.comresearchgate.net

Degradation Behavior of Poly(ε-Caprolactone) Copolymers and Composites

The degradation behavior of PCL can be significantly altered by creating copolymers or blending it with other polymers, or by forming composites with reinforcing materials like ceramics. sci-hub.seresearchgate.net These strategies are often employed to tune the degradation rate to match the needs of a specific application, such as the rate of tissue regeneration. researchgate.net

The introduction of ceramic fillers to create PCL composites also profoundly affects degradation. The addition of bioactive ceramics like hydroxyapatite (B223615) (HA), β-tricalcium phosphate (B84403) (TCP), and bioglass can accelerate the degradation of the PCL matrix. mdpi.comresearchgate.netdntb.gov.ua An accelerated degradation study showed that PCL composites containing 20 wt% ceramic filler degraded much faster over 5 days than pure PCL. mdpi.comresearchgate.net PCL/bioglass composites exhibited the fastest degradation, with up to 90% weight loss, followed by PCL/HA (~81%) and PCL/TCP (~11%), compared to pure PCL (~5%). mdpi.com The addition of natural fillers like bamboo powder also increases the degradation rate, with weight loss increasing with higher filler content. nih.gov This acceleration is often attributed to the hydrophilic nature of the fillers, which promotes water uptake into the composite structure, facilitating the hydrolysis of the PCL matrix. researchgate.net

Table 4: Accelerated Degradation (Weight Loss) of PCL Composites after 5 Days This table is interactive. You can sort and filter the data.

Material Composition (80% PCL) Weight Loss Source
PCL (100%) ~5.1% mdpi.com
PCL/TCP (20%) ~10.9% mdpi.com
PCL/HA (20%) ~81.4% mdpi.com
PCL/Bioglass (20%) ~90.0% mdpi.com

Biomedical Engineering Applications of Poly ε Caprolactone

Poly(ε-Caprolactone) in Drug Delivery Systems

The unique characteristics of PCL, including its high permeability to various therapeutic agents and its compatibility with a wide range of substances, make it an excellent candidate for creating sophisticated drug delivery systems. researchgate.netresearchgate.net These systems are designed to release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing systemic toxicity.

Research on Controlled and Sustained Drug Release Mechanisms

The release of a drug from a PCL-based matrix is governed by several mechanisms, primarily diffusion and polymer degradation. uef.firesearchgate.net Given PCL's strong hydrophobicity and slow degradation profile, drug diffusion is often the dominant release mechanism, especially for short- to medium-term applications. researchgate.net The release kinetics can be described as a triphasic process: an initial burst release, followed by a diffusion-controlled stage, and finally, a degradation-controlled stage. nih.gov

Researchers have found that the properties of the encapsulated drug and the structure of the PCL matrix significantly influence the release profile. For instance, the release of highly hydrophilic drugs like nicotine (B1678760) and caffeine (B1668208) from PCL matrices is accelerated by the diffusion of water into the matrix, which creates aqueous channels for the drug to partition into and diffuse out. researchgate.net The release rate can be precisely managed by modifying the PCL formulation. Blending PCL with other polymers, such as poly(ethylene oxide)-b-poly(propylene oxide)-b-poly(ethylene oxide), can alter the matrix's crystallinity and water uptake, thereby modulating the drug release. nih.gov Furthermore, applying a drug-free PCL coating to a drug-loaded core can effectively minimize the initial burst release and achieve a more constant, controlled release over an extended period. researchgate.netnih.gov

Enzyme-mediated degradation offers another layer of control. Studies with 2,2-bis(2-oxazoline)-linked PCL (PCL-O) have shown that these polymers undergo surface erosion in the presence of enzymes like pancreatic lipase (B570770), with the erosion rate being dependent on the PCL block length. uef.fi This enzymatic degradation leads to the release of the entrapped drug, demonstrating a mechanism that is sensitive to the biological environment. uef.fi

Polymeric Nanocarriers and Microencapsulation for Pharmaceutical Applications

PCL is widely used to fabricate various types of drug carriers, including microcapsules, microspheres, and nanoparticles, to protect drugs from degradation and control their release. researchgate.net Techniques such as emulsion solvent evaporation are commonly employed to create these carriers. nih.govulisboa.pt The choice of method, for example, oil-in-oil (o/o) versus oil-in-water (o/w) emulsion, can significantly affect the morphology, encapsulation efficiency, and release behavior of the resulting microspheres. nih.gov

PCL-based nanocarriers, such as nanocapsules and nanospheres, offer advantages due to their small size and large surface area, which can improve the solubility and bioavailability of poorly water-soluble drugs. researchgate.net These nanocarriers are often self-assembled from amphiphilic block copolymers, where a hydrophobic PCL segment forms the core to encapsulate hydrophobic drugs, and a hydrophilic segment, like polyethylene (B3416737) glycol (PEG), forms the outer shell. nih.gov This structure not only facilitates drug encapsulation but also enhances the stability and circulation time of the nanoparticles in the bloodstream.

Microencapsulation using PCL is a well-established method for creating formulations that provide sustained drug release. researchgate.net For example, rifampicin-loaded porous PCL microspheres have been developed for the sustained delivery of the antibiotic for skeletal infections. nih.gov Similarly, ibuprofen (B1674241) has been encapsulated in PCL microcapsules using a double emulsion solvent evaporation technique, achieving high process yields. ulisboa.pt

Carrier TypeFabrication MethodEncapsulated DrugKey FindingsReference
Porous Microsphereso/o Emulsion Solvent EvaporationRifampicinPorous morphology influenced enzymatic degradation and controlled drug release. nih.gov
MicrocapsulesDouble Emulsion Solvent EvaporationIbuprofenAchieved high encapsulation yields (55.9% to 76.1%). ulisboa.pt
NanoparticlesEmulsion-Solvent EvaporationLetrozole (B1683767)Spherical nanoparticles with sizes between 60-90 nm were produced. researchgate.net
Hollow NanoparticlesTemplate-based fabrication with thermal dewetting and solvent treatmentGeneric Drug ModelsCreated hollow PCL nanoparticles with openings for easy drug loading. mdpi.com

Development of Stimuli-Responsive Drug Delivery Systems Based on Poly(ε-Caprolactone)

"Smart" or stimuli-responsive polymers that change their properties in response to environmental triggers offer a sophisticated approach to drug delivery. researchgate.netijbpas.com PCL-based systems have been engineered to respond to both internal (endogenous) and external (exogenous) stimuli, allowing for drug release specifically at the target site. nih.govnih.gov

Internal Stimuli-Responsive Systems:

pH-Responsive: The microenvironment of tumors is often more acidic than that of healthy tissues. nih.gov PCL copolymers have been linked with pH-sensitive moieties, such as hydrazones, which are stable at physiological pH (7.4) but cleave in acidic conditions, triggering the release of the conjugated drug. nih.gov For example, doxorubicin (B1662922) (DOX) has been attached to folic acid-conjugated PEG-PCL copolymers via a hydrazone linker for pH-triggered release in cancer cells. nih.gov

Redox-Responsive: The concentration of glutathione (B108866) (GSH) is significantly higher inside cells than in the extracellular environment. This gradient can be exploited for intracellular drug release. nih.gov PCL has been incorporated into block copolymers with disulfide linkers (e.g., hyaluronic acid-S-S-PCL). nih.gov These disulfide bonds are stable in the bloodstream but are cleaved by GSH inside the cell, causing the nanoparticle to disassemble and release its payload. nih.gov

External Stimuli-Responsive Systems:

Temperature-Responsive: Thermo-responsive polymers can undergo a phase transition at a specific temperature. nih.gov While polymers like Poly(N-isopropylacrylamide) (PNIPAAm) are more commonly studied for their lower critical solution temperature (LCST) properties, PCL can be combined with such polymers to create temperature-sensitive drug release systems. ijbpas.comnih.gov

Light-Responsive: Near-infrared (NIR) light can penetrate tissues and be used to trigger drug release. PCL hollow nanoparticles containing a photothermal agent can absorb NIR light, leading to a phase change in a co-encapsulated fatty acid mixture, which in turn unseals the nanoparticle and releases the drug on demand. mdpi.com

Magnetic-Field Responsive: PCL can be composited with magnetic nanoparticles. When an external magnetic field is applied, it can induce changes in the polymer matrix, leading to controlled drug release. ijbpas.com

Targeted Drug Delivery Strategies Utilizing Poly(ε-Caprolactone)

To enhance the delivery of therapeutic agents to specific sites, such as tumors, PCL-based nanocarriers are often functionalized with targeting ligands. This approach, known as active targeting, utilizes the affinity of these ligands for receptors that are overexpressed on the surface of target cells. researchgate.netmdpi.com

A widely used strategy involves folic acid as a targeting ligand. researchgate.netnih.gov The folate receptor is overexpressed on the surface of many types of cancer cells, including those in ovarian, breast, lung, and kidney cancers. nih.govdovepress.com By conjugating folic acid to the surface of PCL-based nanoparticles (e.g., folic acid-PEG-PCL), the carriers can be selectively taken up by cancer cells through receptor-mediated endocytosis. researchgate.netdovepress.com Studies have shown that folic acid-decorated nanoparticles significantly increase the cellular uptake and cytotoxicity of encapsulated drugs like honokiol (B1673403) and letrozole in folate receptor-positive cancer cells compared to non-targeted nanoparticles. researchgate.netdovepress.com

Other targeting ligands that have been successfully used with PCL-based systems include:

Antibodies and Antibody Fragments: Monoclonal antibodies that recognize specific tumor antigens can be attached to nanocarriers for highly specific targeting. mdpi.com

Peptides: Short peptides, such as the Arg-Gly-Asp (RGD) sequence, can target integrins that are overexpressed on tumor endothelial cells, enabling the delivery of drugs to the tumor vasculature. nih.govnih.gov

Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. mdpi.com

These active targeting strategies, combined with the passive accumulation of nanoparticles in tumors via the enhanced permeability and retention (EPR) effect, significantly improve the therapeutic index of anticancer drugs. mdpi.com

Poly(ε-Caprolactone) in Anticancer Drug Delivery Research

PCL-based drug delivery systems have been extensively investigated for the delivery of a wide range of chemotherapeutic agents to improve cancer treatment. ugr.es By encapsulating anticancer drugs within PCL nanoparticles, it is possible to enhance their solubility, prolong their circulation time, and control their release, leading to improved anti-tumor activity and reduced systemic side effects. nih.gov

Numerous studies have demonstrated the efficacy of PCL-based carriers for delivering key anticancer drugs:

Paclitaxel (PTX): PCL-based nanoparticles and micelles have been used to deliver PTX. For example, star-shaped amphiphilic block copolymers of PCL and PEG have been evaluated as carriers for etoposide, a hydrophobic anticancer drug. nih.gov In other research, PEG-PCL nanoparticles loaded with PTX and tamoxifen (B1202) were found to be effective in overcoming multidrug resistance in ovarian adenocarcinoma models. nih.gov

Doxorubicin (DOX): DOX has been loaded into various PCL-based systems, often utilizing stimuli-responsive mechanisms for targeted release. nih.gov For instance, cRGD-labeled PCL-PEG micelles encapsulating DOX showed enhanced internalization in tumor endothelial cells that overexpress αvβ3 integrins. nih.gov Combination therapies, such as co-delivering DOX and docetaxel (B913) using PEG-PCL micelles, have also been explored. mdpi.com

Tamoxifen (TMX): PCL nanoparticles have been developed for the tumor-targeted delivery of tamoxifen. ufmg.br In one study, PCL nanofibers were shown to provide sustained release of tamoxifen over 14 hours and exhibited significant cytotoxicity against MCF-7 breast cancer cells. ufmg.br

Anticancer DrugPCL Carrier SystemTargeting Strategy/Release MechanismKey Research FindingReference
Paclitaxel (PTX)PEG-PCL Nanoparticles (with Tamoxifen)Overcoming multidrug resistanceEffective in ovarian adenocarcinoma models. nih.gov
Doxorubicin (DOX)cRGD-labeled PEG-PCL MicellesActive targeting (αvβ3 integrins)Enhanced internalization in tumor endothelial cells. nih.gov
Tamoxifen (TMX)PCL NanofibersSustained releaseSustained release over 14 hours with cytotoxicity against MCF-7 cells. ufmg.br
HonokiolFolic acid-conjugated PCL-PEG-PCL NanoparticlesActive targeting (folate receptor)Increased cellular uptake and cytotoxicity in nasopharynx carcinoma cells. dovepress.com
Doxorubicin (DOX) & DocetaxelPEG-PCL MicellesCombination therapyDemonstrated efficacy in MCF-7 breast cancer cells with low hemolytic activity. mdpi.com

Poly(ε-Caprolactone) in Tissue Engineering Scaffolds

Scaffold Design and Fabrication Methodologies for Poly(ε-Caprolactone)

The fabrication of PCL scaffolds with controlled architecture is crucial for successful tissue engineering outcomes. A variety of techniques have been developed to create porous structures that mimic the natural extracellular matrix, facilitating cell attachment, proliferation, and differentiation. mdpi.comlidsen.comlidsen.com

Electrospinning Techniques for Nanofiber Scaffolds

Electrospinning is a widely used technique to produce nanofibrous scaffolds from polymer solutions or melts. mdpi.comtandfonline.com This method allows for the creation of scaffolds with high surface area-to-volume ratios, which is advantageous for cell adhesion and growth. tandfonline.com The resulting nonwoven structures consist of entangled micro- or nanofibers, and their properties, such as fiber diameter and porosity, can be controlled by adjusting the electrospinning parameters. mdpi.commdpi.comnih.gov

PCL is a commonly used polymer for creating electrospun scaffolds due to its biocompatibility and biodegradability. mdpi.com However, pristine PCL scaffolds can be hydrophobic, which may limit cell attachment. mdpi.com To address this, PCL is often blended with other biomaterials or the scaffold surface is modified to improve its properties. mdpi.com The electrospinning process itself is influenced by solution parameters (like viscosity and conductivity), processing parameters (such as voltage and flow rate), and ambient conditions. nih.gov

3D Printing and Bioprinting of Poly(ε-Caprolactone) Scaffolds

Additive manufacturing, or 3D printing, has emerged as a powerful tool for fabricating scaffolds with precise, patient-specific geometries and controlled internal architectures. mdpi.comnih.govnih.gov Among the various 3D printing techniques, fused deposition modeling (FDM) is frequently used for PCL due to its low melting temperature of around 60°C. nih.govmdpi.com This technology enables the layer-by-layer deposition of molten PCL to create scaffolds with highly interconnected porous networks. mdpi.com

While 3D printing offers excellent control over the scaffold's macrostructure, pure PCL scaffolds may lack the necessary biological cues to promote optimal bone regeneration. nih.gov Consequently, PCL is often combined with other materials like bioceramics (e.g., hydroxyapatite) or hydrogels containing living cells in a process known as bioprinting. nih.govmdpi.comaccscience.com Bioprinting allows for the simultaneous deposition of the PCL framework and cell-laden biomaterials, creating complex, functional tissue constructs. nih.gov

Solvent Casting and Particle Leaching Techniques

Solvent casting combined with particulate leaching is a conventional and straightforward method for creating porous scaffolds. mdpi.comcanada.ca This technique involves dissolving a polymer, such as PCL, in a solvent and then casting the solution mixed with porogen particles (e.g., salt or sugar) into a mold. canada.cascispace.com After the solvent evaporates, the porogen is leached out, typically with water, leaving behind an interconnected porous structure. canada.canih.gov

The porosity and pore size of the resulting scaffold can be controlled by the amount and size of the porogen particles used. canada.canih.gov This method can produce scaffolds with high porosity, often exceeding 90%. canada.ca However, a potential drawback is the residual solvent that might be difficult to completely remove from the scaffold. canada.ca To enhance pore interconnectivity, this technique is sometimes combined with other methods like gas foaming. canada.ca

Gas Foaming and Freeze Casting Methods

Gas foaming is a solvent-free technique used to create porous polymer scaffolds. mdpi.comrsc.org The process involves saturating a polymer with a gas, typically carbon dioxide or nitrogen, at high pressure. nih.govucla.edu A subsequent pressure drop causes the gas to nucleate and form bubbles within the polymer matrix, resulting in a porous structure. ucla.edu This method can produce scaffolds with porosities as high as 93% and pore sizes around 100 µm. mdpi.com A limitation of this technique is that it can result in poor pore interconnectivity, which can be improved by combining it with particulate leaching. mdpi.comucla.edu

Freeze casting, another fabrication method, can produce highly porous 3D structures. mdpi.com In a study fabricating porous PCL scaffolds, different amounts of 1,4-dioxane (B91453) were used as a solvent to create a highly porous structure for evaluating in vivo biocompatibility and osteogenic capacity. mdpi.com The resulting scaffolds demonstrated an optimal pore size range of 75–250 µm, which is considered ideal for bone tissue regeneration. mdpi.com

Poly(ε-Caprolactone) Scaffolds for Bone Tissue Engineering Research

PCL is a promising biomaterial for bone tissue engineering due to its biocompatibility, biodegradability, and suitable mechanical properties. ipme.rulidsen.comresearchgate.net It provides a temporary framework that supports the growth of new bone tissue and degrades over time as the new tissue forms. lidsen.com The slow degradation rate of PCL is particularly beneficial for bone regeneration, as it provides long-term structural support. lidsen.com

To enhance the bone-forming capabilities of PCL scaffolds, they are often combined with bioactive materials such as hydroxyapatite (B223615) (HA), a major component of natural bone. ipme.rumdpi.com These composite scaffolds aim to mimic the composition of bone and provide an osteoconductive environment that promotes cell adhesion, proliferation, and differentiation into bone-forming cells. researchgate.netnih.gov

Osteogenic Differentiation and Cell Interactions on Poly(ε-Caprolactone) Scaffolds

The ultimate goal of a bone tissue engineering scaffold is to promote the differentiation of stem cells into osteoblasts, the cells responsible for bone formation. lidsen.comlidsen.com PCL scaffolds provide a suitable microenvironment for this process by supporting cell adhesion, proliferation, and the expression of osteogenic markers. lidsen.comlidsen.com

Studies have shown that mesenchymal stem cells cultured on PCL scaffolds exhibit enhanced osteogenic differentiation compared to traditional 2D culture systems. lidsen.com The porous structure of the scaffolds allows for nutrient and waste exchange, which is essential for cell viability and function. lidsen.comlidsen.com Furthermore, the mechanical and biochemical signals provided by the scaffold guide the stem cells toward the osteoblastic lineage. lidsen.com

The osteogenic potential of PCL scaffolds can be further improved by incorporating bioactive molecules or modifying the scaffold surface. For example, coating PCL scaffolds with materials like collagen and hydroxyapatite has been shown to synergistically boost the proliferation and differentiation of human adipose-derived stem cells. researchgate.netnih.gov Similarly, the addition of silver nanoparticles to PCL scaffolds has been found to upregulate the expression of key osteogenic genes such as RUNX2, collagen type I, and osteopontin. rsc.org

Interactive Table: Research on PCL Scaffold Modifications for Osteogenic Differentiation

Scaffold ModificationCell TypeKey FindingsReference
Collagen and Hydroxyapatite CoatingHuman Adipose-Derived Stem Cells (hADSCs)Synergistically enhanced cell proliferation and osteogenic differentiation. researchgate.netnih.gov
Silver Nanoparticles (AgNPs)Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs)Upregulated osteogenic genes (RUNX2, COL1A1, OPN) and increased ALP activity. rsc.org
Layered Double Hydroxide (LDH)Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs)Improved mechanical strength, thermal stability, and osteogenic differentiation (increased ALP and RUNX2 expression). frontiersin.org
Nanotopographical SurfaceUrine-Derived Stem Cells (USCs)Enhanced cell proliferation and osteogenic gene expression. mdpi.com
Polydopamine Coating and rhBMP2Not specifiedImproved surface wettability, cell proliferation, and osteogenic ability. nih.gov
Functionalization of Poly(ε-Caprolactone) Scaffolds for Enhanced Bioactivity

To overcome the limitations of PCL, various functionalization techniques are employed to improve the bioactivity of PCL scaffolds. These methods aim to increase hydrophilicity, promote cell adhesion, and guide cellular behavior.

Surface Modification Techniques:

Plasma Treatment: This method modifies the surface chemistry of PCL scaffolds without altering their bulk properties. nih.gov Treatment with gases like ammonia (B1221849) (NH₃) or oxygen (O₂) introduces polar functional groups, such as amino and hydroxyl groups, onto the PCL surface. nih.govacs.org This increases the surface energy and wettability, which in turn enhances cell attachment and proliferation. mdpi.comnih.gov

Aminolysis: This wet chemical modification process involves treating PCL with solutions like 1,6-hexanediamine (B7767898) to introduce amino groups on the scaffold surface. mdpi.comacs.org

Chemical Grafting: Bioactive molecules, such as peptides and growth factors, can be covalently bonded to the PCL surface. mdpi.com For instance, hyaluronic acid conjugated with a glycine-peptide has been used to create a bioactive interface on PCL scaffolds, significantly improving endothelial cell adhesion and proliferation. acs.org This approach allows for the controlled presentation of specific signals to cells, guiding their behavior.

Surface Coating: Coating PCL scaffolds with hydrogels or other biomaterials can enhance their mechanical strength and biocompatibility. mdpi.com Hydrogels, which are hydrophilic polymer networks, can improve the scaffold's ability to support cell growth. mdpi.com

Incorporation of Bioactive Molecules:

The bioactivity of PCL scaffolds can be further enhanced by incorporating various bioactive substances.

Growth Factors: The immobilization of growth factors like vascular endothelial growth factor (VEGF) onto modified PCL surfaces has been shown to be effective. nih.gov For example, O₂ plasma/aminopropyltriethoxysilane-modified PCL samples have demonstrated efficient loading and release of VEGF. nih.gov

Peptides: The use of glycine/glycine peptides as a cost-effective alternative to more complex peptides has been explored to promote cell adhesion on PCL scaffolds. acs.org

Bioactive Nanoparticles: The incorporation of molecularly imprinted nanoparticles has been shown to improve the cell distribution on the surface of PCL membranes. worldscientific.com

These functionalization strategies have been shown to significantly improve the performance of PCL scaffolds in tissue engineering applications by creating a more favorable microenvironment for cells.

Poly(ε-Caprolactone) in Soft Tissue Engineering (e.g., Skin, Nerve, Muscle, Cardiac, Vascular)

PCL's mechanical properties and biodegradability make it a valuable material for soft tissue engineering. mdpi.com Scaffolds for soft tissues, which typically have elastic moduli in the range of 1 kPa to 1 MPa, can be fabricated from PCL and its composites. mdpi.com

Skin Tissue Engineering: PCL scaffolds provide the necessary mechanical support for skin regeneration. mdpi.com Their properties can be enhanced by incorporating ceramic materials to improve mechanical strength. mdpi.com

Nerve Regeneration: The topographical features of PCL scaffolds, such as fiber alignment, can guide nerve cell growth and migration, which is crucial for repairing damaged nerves. mdpi.com

Vascular Tissue Engineering: Functionalized PCL scaffolds are being developed for bioartificial blood vessel prostheses. nih.gov Modifications that improve hemocompatibility and promote endothelialization are key to the success of these applications. nih.gov For example, surface functionalization with hyaluronic acid-glycine peptide conjugates has been shown to enhance endothelial cell adhesion and proliferation on PCL scaffolds. acs.org

Adipose Tissue Regeneration: Copolymers of ε-caprolactone and p-dioxanone have been investigated for creating pliable 3D printed scaffolds for adipose tissue regeneration. researchgate.net These scaffolds have been shown to support the attachment, spreading, and proliferation of adipose stem cells. researchgate.net

The ability to tailor the properties of PCL through blending and functionalization allows for the creation of scaffolds that meet the specific requirements of different soft tissues. mdpi.comnih.gov

Wound Healing Applications of Poly(ε-Caprolactone) Formulations

PCL-based formulations are extensively explored for wound healing applications due to their biocompatibility and ability to act as a delivery vehicle for therapeutic agents. nih.govresearchgate.net

Wound Dressings: PCL can be fabricated into nanofibrous matrices that mimic the structure of the natural extracellular matrix, providing a supportive environment for wound healing. nih.govmdpi.com These dressings can be loaded with antimicrobial and anti-inflammatory agents to promote healing, especially in chronic wounds like diabetic ulcers. mnba-journal.comnih.gov

Drug Delivery: PCL's slow degradation rate makes it suitable for the sustained release of drugs and growth factors at the wound site. researchgate.net For example, curcumin-loaded PCL nanofibers have demonstrated antioxidant and anti-inflammatory properties, leading to an increased rate of wound closure in diabetic models. nih.gov Similarly, the incorporation of ciprofloxacin (B1669076) into PCL-based hydrogels has shown antibacterial activity. mdpi.com

Composite Scaffolds: Combining PCL with other polymers, such as gelatin or collagen, can enhance its properties for wound healing. researchgate.net For instance, PCL/gelatin scaffolds have been used for the delivery of basic fibroblast growth factor (bFGF), which promotes cell proliferation and neovascularization. researchgate.net

The versatility of PCL allows for the development of advanced wound care products that can accelerate the healing process and improve patient outcomes. researchgate.netmdpi.com

Role of Scaffold Architecture on Cell Behavior and Tissue Regeneration

The architecture of a scaffold plays a critical role in directing cell behavior and, consequently, the success of tissue regeneration. mdpi.comfrontiersin.org Key architectural features include porosity, pore size, and fiber orientation. mdpi.com

Porosity and Pore Size: Scaffolds must be sufficiently porous to allow for cell infiltration, nutrient and oxygen transport, and waste removal. mdpi.com The ideal pore size depends on the specific cell type, with a minimum of around 100 µm generally considered necessary for cell infiltration. mdpi.com

Fiber Orientation: The alignment of fibers within a scaffold can significantly influence cell morphology, alignment, migration, and differentiation. mdpi.commdpi.com For tissues with an anisotropic structure, such as nerve and muscle, aligned fibers can guide cells to form organized tissue. mdpi.com For example, aligned scaffolds have been shown to induce the outgrowth of neurons and enhance the migration of skin cells compared to randomly oriented scaffolds. mdpi.com

Surface Topography: The micro- and nanoscale surface features of a scaffold can also regulate cell adhesion and function. mdpi.com Nanofibrous scaffolds, which mimic the fibrous nature of the extracellular matrix, can provide a more suitable environment for cell attachment and proliferation. researchgate.net

By carefully controlling the scaffold architecture through various fabrication techniques like electrospinning and 3D printing, it is possible to create biomimetic structures that guide tissue formation. mdpi.comkiu.ac.ug

Poly(ε-Caprolactone) in Other Medical Devices and Implants

Beyond tissue engineering, PCL is utilized in a variety of other medical devices and implants due to its favorable properties. researchgate.netnih.gov

Surgical Sutures: Copolymers of ε-caprolactone are used as coatings for absorbable multifilament surgical sutures to improve their handling and knotting characteristics. google.com The low melting temperature and rheological properties of PCL make it an ideal coating material. google.com

Drug Delivery Systems: PCL's slow degradation rate makes it an excellent candidate for long-term drug delivery systems. researchgate.netfrontiersin.org It can be fabricated into implants that provide sustained release of drugs for various treatments, including cancer and infectious diseases. researchgate.netmdpi.com For example, subcutaneous PCL implants are being investigated for the prolonged release of benznidazole (B1666585) for the treatment of Chagas disease. mdpi.com

Orthopedic Implants: The long degradation time of PCL is advantageous for hard tissue replacement where healing takes an extended period. researchgate.net PCL-based scaffolds are used in bone tissue engineering, often in combination with bioactive ceramics like β-tricalcium phosphate (B84403) and nano-hydroxyapatite to enhance osteogenic growth. lidsen.com

Bioresorbable Stents: PCL is being explored as a material for bioresorbable coronary artery stents. researchgate.net Its mechanical properties and slow degradation allow it to provide the necessary support to the artery before being safely absorbed by the body. researchgate.net

The ability to modify and tailor the properties of PCL ensures its continued importance and expanding role in the development of advanced medical devices and implants. mdpi.comnih.gov

Advanced Characterization and Computational Modeling in Poly ε Caprolactone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the chemical structure and composition of PCL.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of PCL. In ¹H NMR spectra, characteristic signals for the methylene (B1212753) protons of the PCL backbone are typically observed. For instance, the methylene protons adjacent to the ester oxygen appear around 4.06 ppm, while other methylene protons in the caprolactone (B156226) unit resonate at approximately 2.31 ppm, 1.65 ppm, and 1.38 ppm. rsc.orgtandfonline.com ¹³C NMR spectroscopy further complements this by identifying the carbonyl carbon at around 173.6 ppm and the various methylene carbons along the polymer chain. researchgate.net End-group analysis by NMR is also crucial for determining the number-average molecular weight (Mn) of the polymer. researchgate.netmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) is widely used to identify the functional groups present in PCL. The most prominent absorption band in the FTIR spectrum of PCL is the sharp peak corresponding to the carbonyl (C=O) stretching vibration, typically found around 1725 cm⁻¹. scielo.brresearchgate.net Other characteristic peaks include the asymmetric and symmetric stretching of CH₂ groups at approximately 2944 cm⁻¹ and 2861 cm⁻¹, respectively, and C-O and C-C stretching vibrations within the polymer backbone. scielo.br FTIR can also be coupled with other techniques, like thermogravimetric analysis (TGA-FTIR), to identify the gaseous products evolved during thermal degradation. acs.orgnih.govmdpi.com

Raman Spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of PCL shows strong bands between 1400 and 1500 cm⁻¹ due to CH₂ bending vibrations and a significant peak for the C=O stretching vibration at about 1725 cm⁻¹. researchgate.net It is also a valuable tool for studying the crystalline structure and orientation of PCL chains, for instance, in electrospun nanofibers. researchgate.netcapes.gov.br

Mass Spectrometry (MS) , especially when combined with techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful tool for determining the molecular weight distribution of PCL and identifying end-groups and the presence of cyclic oligomers. tandfonline.comacs.orgnih.gov During the analysis of PCL, fragmentation can occur, leading to the detection of PCL blocks and providing insights into the polymer's structure and any modifications. tandfonline.com LDI-MS has been used to analyze the degradation products of PCL, identifying oligomers ranging from dimers to hexamers. mdpi.com

Interactive Table: Spectroscopic Data for Poly(ε-Caprolactone)

Technique Characteristic Peak/Signal Assignment Reference
¹H NMR ~4.06 ppm -CH₂-O- (methylene protons adjacent to ester oxygen) rsc.orgtandfonline.com
¹H NMR ~2.31 ppm, ~1.65 ppm, ~1.38 ppm Other -CH₂- protons in the this compound unit rsc.org
¹³C NMR ~173.6 ppm Carbonyl carbon (C=O) researchgate.net
FTIR ~1725 cm⁻¹ Carbonyl (C=O) stretching scielo.brresearchgate.net
FTIR ~2944 cm⁻¹, ~2861 cm⁻¹ Asymmetric and symmetric CH₂ stretching scielo.br
Raman 1400-1500 cm⁻¹ CH₂ bending vibrations researchgate.net
Raman ~1725 cm⁻¹ C=O stretching researchgate.net

Chromatographic and Thermal Analysis

These methods are essential for determining the molecular weight, thermal properties, and stability of PCL.

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PCL. polymersource.cauoa.grnih.gov This information is critical as the molecular weight significantly influences the mechanical properties and degradation behavior of the polymer. GPC is routinely used to monitor changes in molecular weight during synthesis, modification, and degradation studies. mdpi.comacs.orgnih.gov

Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of PCL, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). PCL is a semi-crystalline polymer with a low glass transition temperature around -60°C and a melting point typically in the range of 59-64°C. scielo.brresearchgate.net DSC is also employed to determine the degree of crystallinity, which affects the mechanical properties and degradation rate of the material. scielo.brcapes.gov.br

Thermogravimetric Analysis (TGA) evaluates the thermal stability of PCL by measuring the weight loss of a sample as a function of temperature. TGA thermograms show that PCL is generally stable up to around 350°C, after which significant thermal degradation occurs. scielo.brmdpi.com The degradation mechanism can vary depending on the atmosphere (inert or oxidative) and the molecular weight of the polymer. acs.orgnih.govnih.gov TGA can be coupled with FTIR or MS to analyze the evolved gases during decomposition, providing insights into the degradation pathways. acs.orgnih.govacs.org

Interactive Table: Thermal Properties of Poly(ε-Caprolactone)

Property Typical Value Analytical Technique Reference
Glass Transition Temperature (Tg) ~ -60 °C DSC scielo.br
Melting Temperature (Tm) 59-64 °C DSC researchgate.net
Decomposition Temperature (onset) ~350 °C TGA scielo.br

Microscopic and Imaging Techniques

Microscopy techniques are vital for visualizing the morphology and surface features of PCL at various scales.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology, porosity, and microstructure of PCL materials, such as films, scaffolds, and nanofibers. scielo.brnih.govresearchgate.netmdpi.com SEM images can reveal details about fiber diameter and alignment in electrospun scaffolds and the dispersion of fillers in PCL composites. capes.gov.brnih.govmdpi.com It is also a valuable tool for observing the changes in surface morphology during degradation studies, such as the formation of cracks and erosion. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM and is used to investigate the internal structure of PCL materials. TEM can be used to visualize the crystalline lamellae within the polymer and the dispersion of nanoparticles in PCL-based nanocomposites. mdpi.com Cryo-ultramicrotomy is often used to prepare thin sections of PCL samples for TEM analysis. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information about the surface of PCL at the nanoscale. AFM is used to study the surface roughness and morphology of PCL films and to observe changes at the surface during the early stages of degradation. It can also be used to probe the mechanical properties of the polymer at a localized level.

Rheological Studies of Poly(ε-Caprolactone) Systems

Rheology is the study of the flow and deformation of matter, and it provides crucial information about the processability and viscoelastic behavior of PCL. Rheological properties are highly dependent on molecular weight, molecular weight distribution, and polymer architecture (linear, branched, etc.). researchgate.net

Studies on PCL melts using rotational rheometry show that at low frequencies, PCL exhibits Newtonian behavior, while at higher frequencies, shear thinning is observed. researchgate.net The zero-shear viscosity and relaxation spectrum of PCL have been studied in detail, and constitutive models like the Wagner equation have been used to describe its viscoelastic behavior. researchgate.net Rheological measurements can also be used to determine the melting point of PCL. researchgate.net The addition of nanofillers, such as organoclay or silica (B1680970), can significantly alter the rheological properties of PCL, often leading to an increase in viscosity and storage modulus. scientific.nettandfonline.com Furthermore, rheology is a powerful tool to monitor the thermal degradation of PCL, as chain scission leads to a decrease in viscosity. researchgate.net

Computational and Theoretical Modeling of Poly(ε-Caprolactone) Behavior

Computational modeling and simulation provide molecular-level insights into the behavior of PCL, complementing experimental findings.

Computational models have been developed to predict the kinetics of ε-caprolactone polymerization. These models can help in understanding the reaction mechanisms and optimizing the polymerization conditions to achieve desired molecular weights and distributions. aip.org Rheo-chemistry studies combine rheological measurements with kinetic modeling to predict the evolution of viscoelastic properties during polymerization. academie-sciences.fr

Molecular dynamics (MD) simulations are employed to study the structure and dynamics of PCL at an atomistic level. acs.orgresearchgate.netoncologyradiotherapy.comtechno-press.org These simulations can provide insights into the conformation of PCL chains, their interactions with other molecules, and the structural organization in different environments. acs.orgresearchgate.net Coarse-grain models have also been developed to simulate larger systems and longer timescales, such as the self-assembly of PCL-based block copolymers into micelles. rsc.org

Simulations of PCL degradation processes aim to predict the rate and mechanism of polymer breakdown. Models have been developed that consider factors like random chain scission of ester linkages, which is a key mechanism in the bulk degradation of PCL. igem.orgresearchgate.net Some models incorporate the influence of crystallinity and the generation of amorphous regions on the degradation process. ulpgc.es These simulations can help in estimating the lifespan of PCL-based implants and scaffolds under physiological conditions. igem.org

Computational Design of Poly(ε-Caprolactone) Scaffolds

The computational design of poly(ε-caprolactone) (PCL) scaffolds has emerged as a critical component in the field of tissue engineering, enabling the creation of optimized structures with tailored properties for specific biological applications. rug.nlmdpi.com These computational approaches allow for the predictive modeling of scaffold behavior, thereby streamlining the design process and reducing the need for extensive empirical experimentation. rug.nl Key methodologies include finite element analysis (FEA), computational fluid dynamics (CFD), and mathematical modeling to simulate mechanical properties, fluid flow, and degradation kinetics. nih.govmdpi.com

Finite Element Analysis (FEA) for Mechanical Performance

Finite element analysis is extensively used to predict the mechanical behavior of PCL scaffolds under various loading conditions. mdpi.com This is particularly crucial for applications in load-bearing tissues like bone and cartilage. mdpi.com By simulating stress and strain distributions, FEA helps in optimizing the scaffold's architecture—such as pore size, porosity, and fiber orientation—to match the mechanical properties of the native tissue. vcu.eduucl.ac.uk

Researchers have successfully used FEA to model 3D-printed PCL scaffolds, demonstrating that parameters like lay-down angle and inter-filament spacing significantly influence the Young's modulus and compressive strength. ucl.ac.ukresearchgate.net For instance, studies have shown that the Young's moduli of scaffolds decrease linearly with an increase in porosity. researchgate.net Furthermore, the anisotropic mechanical properties can be tuned by altering the lay-down angle of the printed fibers. ucl.ac.uk The fidelity of these models is often validated by comparing the computational predictions with experimental data obtained from mechanically tested physical scaffolds. mdpi.comnih.gov While some studies report excellent agreement between FEA and experimental results, others note discrepancies that can be attributed to factors like micro-defects in the fabricated structures or variations in material packing density. mdpi.comnih.gov

Table 1: Comparison of Computationally Modeled and Experimental Mechanical Properties of PCL Scaffolds

Scaffold Design Parameter Computational Model Predicted Property Experimental Value Reference
Porous PCL (0/90° lay-down) Finite Element Model Elastic Modulus: 37.51 N/mm² Elastic Modulus: 34.63 N/mm² mdpi.com
SLS-Printed PCL Finite Element Model 50% lower than experimental Compressive Moduli mdpi.com
SLS-Printed PCL Finite Element Model 67% higher than experimental Elastic Modulus mdpi.com
SLS-Printed PCL Finite Element Model 30% higher than experimental Elastic Modulus mdpi.com

Computational Fluid Dynamics (CFD) for Mass Transport

Computational fluid dynamics is employed to analyze the transport phenomena within the porous structure of PCL scaffolds. mdpi.com Effective nutrient delivery to, and waste removal from, cells cultured within the scaffold are paramount for tissue regeneration. researchgate.net CFD simulations can predict fluid velocity fields, pressure drops, and wall shear stress (WSS) distribution throughout the scaffold. diva-portal.orgnih.gov

The architecture of the scaffold, including pore interconnectivity and tortuosity, governs the fluid flow patterns. diva-portal.org Studies have shown that specific scaffold designs, such as those with gradient and staggered meso-structures, can lead to higher permeability and more homogeneous flow distribution compared to basic designs. diva-portal.orguib.no The WSS exerted by the fluid on the cells is a critical mechanical stimulus that can influence cell differentiation and proliferation. mdpi.com CFD analyses help in designing scaffolds that provide optimal levels of WSS to promote desired cellular responses, such as osteogenic differentiation in bone tissue engineering. nih.gov For instance, a study calculated an average WSS of 2.48 mPa for a PCL-based scaffold, a value within the range reported to enhance cell proliferation and osteogenesis. nih.gov

Table 2: Computationally Modeled Fluid Dynamics Properties in PCL Scaffolds

Inlet Velocity Calculated Permeability Average Wall Shear Stress (WSS) Application Reference
0.1 mm/s 4.41 × 10⁻⁹ m² 2.48 mPa Bone Tissue Growth nih.gov
0.05 mm/s, 0.1 mm/s, 0.5 mm/s 5.45 × 10⁻⁷ to 8.06 × 10⁻⁷ m² Not specified Bone Tissue Growth nih.gov

Modeling of Scaffold Degradation

Computational models are also being developed to simulate the biodegradation of PCL scaffolds. mdpi.comnih.gov The degradation rate is a crucial design parameter, as the scaffold must maintain its structural integrity until the new tissue has sufficiently matured. mdpi.com These models can incorporate factors such as the hydrolysis of PCL's ester bonds and the enzymatic activity that leads to mass loss over time. nih.govascelibrary.org

By predicting the degradation profile, researchers can tailor the scaffold's material composition and architecture to achieve a desired degradation timeline that matches the rate of tissue regeneration. tum.de For example, the incorporation of nanofillers like hydroxyapatite (B223615) can alter the degradation kinetics, and these effects can be simulated to optimize the scaffold's long-term performance. mdpi.combohrium.com Some models have adopted a disturbed state concept to predict the mechanical degradation behavior of PCL composite scaffolds. ascelibrary.org

Topology Optimization

Topology optimization is a powerful computational tool that helps in finding the optimal distribution of material within a given design space to meet specific performance targets. nih.govtum.de For PCL scaffolds, this can involve maximizing mechanical stiffness while ensuring a certain level of porosity for cell infiltration and nutrient transport. tum.de Various algorithms, such as Solid Isotropic Material with Penalization (SIMP) and Bidirectional Evolutionary Structural Optimization (BESO), are used to generate novel and efficient scaffold architectures that would be difficult to conceive through intuitive design alone. nih.gov

Environmental and Sustainability Aspects of Poly ε Caprolactone Research

Environmental Biodegradation in Natural Ecosystems

The biodegradability of PCL is a cornerstone of its environmental appeal. Unlike many conventional plastics that persist in the environment for extended periods, PCL can be broken down by a variety of microorganisms. researchgate.netpolyeff.com This process is primarily driven by enzymatic hydrolysis, where microbial enzymes such as lipases, esterases, and cutinases target and cleave the ester bonds within the polymer chain. researchgate.netrsc.org The rate and extent of this biodegradation are influenced by a combination of the material's properties and the specific environmental conditions it is exposed to. researchgate.netmdpi.com

Research has demonstrated that PCL undergoes degradation in a wide range of natural environments, including soil, compost, and various aquatic ecosystems. rsc.orgmdpi.com The process typically begins with the colonization of the polymer surface by microorganisms, which then secrete the necessary enzymes to break down the polymer into smaller, assimilable molecules like oligomers, dimers, and monomers. researchgate.netrsc.org These smaller molecules can then be utilized by the microorganisms as a source of carbon and energy. mdpi.com

Several factors significantly impact the rate of PCL biodegradation. These include the polymer's molecular weight, degree of crystallinity, morphology, and the surrounding environmental conditions such as temperature, moisture, pH, and the abundance and diversity of microbial populations. researchgate.netmdpi.com For instance, the amorphous regions of PCL are typically degraded more readily than the crystalline regions. mdpi.com Studies have shown that thermophilic conditions, such as those found in industrial composting facilities, can significantly accelerate the degradation process. mdpi.com

The rate of PCL degradation varies considerably across different natural environments. Research comparing the degradation of PCL in compost, pond water, and the Baltic Sea revealed that the polymer degraded most rapidly in compost, followed by the harbor area of the Baltic Sea, the open sea, and finally the pond. pcl.com This highlights the critical role of microbial activity and temperature in the degradation process. rsc.org For example, PCL samples showed complete disintegration in compost after just five weeks, whereas it took twelve weeks in the open sea. rsc.org Another study found that PCL was more readily biodegradable in natural seawater compared to pond water, with complete assimilation in the Baltic Sea within six weeks, while only a 39% weight loss was observed in a pond after forty-two weeks. x-mol.netacs.org

A diverse array of microorganisms has been identified as capable of degrading PCL. These include various species of bacteria and fungi. Among the bacteria, strains of Pseudomonas spp., Streptomyces spp., and Alcaligenes faecalis have been shown to be efficient degraders. researchgate.netpolyeff.com Fungi such as Aspergillus oryzae, Fusarium spp., and Rhizopus delemar also play a significant role in the biodegradation of PCL. researchgate.netpolyeff.com The yeast Pseudozyma japonica has demonstrated a high capacity for degrading PCL film, achieving up to 93.33% degradation in 15 days under laboratory conditions. researchgate.net

Table 1: Environmental Biodegradation of Poly(ε-Caprolactone) in Various Natural Ecosystems

Environment Degradation Time / Rate Key Factors Influencing Degradation Reference
Compost Disintegration in 5 weeks High microbial activity, elevated temperatures rsc.org
Baltic Sea (Harbor Area) Disintegration in 6 weeks Higher temperatures compared to open sea, favorable for enzymatic degradation rsc.org
Baltic Sea (Open Area) Disintegration in 12 weeks Lower temperatures compared to harbor and compost rsc.org
Pond Water Slower degradation, ~39% weight loss in 42 weeks Different microbial communities and environmental parameters compared to marine environments x-mol.netacs.org
Soil Variable results, from 95% mass loss in 1 year to 32% in 2 years Soil type, microbial diversity, moisture content, temperature mdpi.com

Eco-friendly Synthesis and Processing Methodologies for Poly(ε-Caprolactone)

While PCL's biodegradability is a significant advantage, its traditional synthesis from petroleum-based resources and the use of metal-based catalysts present environmental concerns. mdpi.com Consequently, a substantial area of research is focused on developing greener and more sustainable routes for both the synthesis of the ε-caprolactone monomer and its subsequent polymerization into PCL.

A promising approach is the development of chemoenzymatic reaction sequences that start from renewable resources. rsc.org For example, a novel synthetic route has been developed that begins with the hydrogenation of phenol (B47542) to cyclohexanol, followed by a biocatalytic double oxidation to produce ε-caprolactone. rsc.org Another sustainable route involves the oxidation of 1,6-hexanediol, which can be derived from bio-based 5-hydroxymethylfurfural, to 6-hydroxyhexanoic acid, followed by catalytic cyclization to yield ε-caprolactone. rsc.org

In terms of polymerization, the focus has been on replacing traditional metal-based catalysts, such as stannous octoate, with more environmentally benign alternatives. researchgate.netacs.org Research has explored the use of organic initiators like L-lactic acid and glycolic acid for the bulk ring-opening polymerization (ROP) of ε-caprolactone, which avoids the use of heavy metal catalysts and toxic solvents. x-mol.net Iodine has also been investigated as a catalyst for ROP, presenting another potential green chemistry route. iaea.org Furthermore, life-cycle assessments have been conducted to compare different synthesis methods, identifying an acid-catalyzed ROP using hydrogen chloride in diethyl ether as a more environmentally sustainable option compared to traditional methods. acs.org

Sustainable processing methodologies are also being developed to enhance the properties of PCL and create environmentally friendly composites. Reactive blending of PCL with other bio-based polymers like polylactic acid (PLA) is being explored to create materials with improved properties for a wider range of applications. researchgate.net Wet compounding has been proposed as a sustainable method to improve the dispersion of cellulose (B213188) fibers in a PCL matrix, leading to biocomposites with enhanced mechanical properties. acs.org Additionally, the synthesis of PCL composites using biochar derived from hardwood waste biomass as a catalyst has been shown to produce materials with improved crystallinity, mechanical strength, and degradability. mdpi.com

Table 2: Comparison of Synthesis Routes for Poly(ε-Caprolactone)

Synthesis Route Catalyst / Initiator Key Advantages Reference
Conventional ROP Stannous Octoate Well-established, produces high molecular weight PCL researchgate.netacs.org
Green ROP L-Lactic Acid, Glycolic Acid Metal-free, solvent-free x-mol.net
Iodine-Catalyzed ROP Iodine Potential green chemistry approach iaea.org
Acid-Catalyzed ROP Hydrogen Chloride in Diethyl Ether Lower environmental impact based on LCA acs.org
Chemoenzymatic Synthesis Enzymes (Alcohol Dehydrogenase, Monooxygenase) Starts from renewable resources rsc.org

Poly(ε-Caprolactone)'s Contribution to Sustainable Materials Science

Poly(ε-caprolactone) is making a significant contribution to sustainable materials science by providing a biodegradable alternative to conventional plastics in a variety of applications. polyeff.comunilongindustry.com Its unique combination of properties, including flexibility, durability, and biocompatibility, makes it suitable for use in sustainable packaging, agriculture, and biomedical devices. polyeff.commdpi.com

In the context of a circular economy, which aims to minimize waste and maximize the use of resources, PCL plays a multifaceted role. mdpi.compcl.com Its biodegradability allows for organic recycling through composting, returning valuable nutrients to the soil. polyeff.com Furthermore, research is exploring the chemical recycling of PCL, where the polymer is depolymerized back to its monomer, ε-caprolactone, which can then be used to produce new PCL. researchgate.net This closed-loop approach aligns perfectly with the principles of a circular economy. europa.eunih.gov

The blending of PCL with other bio-based and biodegradable polymers, such as polylactic acid (PLA), is a key strategy for developing sustainable materials with a broad range of properties. mdpi.com These blends can be tailored to meet the performance requirements of single-use commodity plastics, offering a more environmentally friendly alternative. mdpi.com The incorporation of natural fillers, such as cellulose fibers or biochar, further enhances the sustainability profile of PCL-based materials by reducing the reliance on petroleum-derived polymers and improving performance. mdpi.comacs.org

The increasing consumer demand for eco-friendly products is driving the market for PCL and other bioplastics. polyeff.com As awareness of plastic pollution grows, materials like PCL that offer a biodegradable end-of-life option are becoming increasingly attractive. unilongindustry.com This market pull, combined with ongoing research and development in green synthesis and processing, is paving the way for PCL to play an even more prominent role in a sustainable future. polyeff.com

Q & A

What methods are recommended for synthesizing poly(ε-caprolactone) (PCL) with controlled molecular weights in laboratory settings?

Category : Basic Research
Answer :
Poly(ε-caprolactone) is synthesized via ring-opening polymerization (ROP) . Key steps include:

  • Catalyst selection : Stannous octoate, tetrabutyl titanate, or dibutyltin dilaurate are commonly used to initiate ROP .
  • Monomer-to-initiator ratio : Adjusting this ratio controls molecular weight. For example, hydroxyethyl methacrylate (HEMA) as an initiator yields PCL with terminal hydroxyl groups .
  • Temperature control : ROP typically occurs at 120–160°C under inert conditions to prevent side reactions .
    Characterization : Use nuclear magnetic resonance (NMR) to confirm structural integrity and gel permeation chromatography (GPC) to determine molecular weight distribution .

How can enzymatic copolymerization of ε-caprolactone with hydrophilic monomers be optimized to enhance polymer functionality?

Category : Advanced Research
Answer :
Enzymatic copolymerization (e.g., with δ-gluconolactone) is optimized using response surface methodology (RSM) .

  • Experimental design : A 3-factor Box-Behnken design evaluates temperature, enzyme load, and monomer ratio. For instance, Candida antarctica lipase B is effective at 60–70°C .
  • Response variables : Co-oligomerization degree and molecular mass (via MALDI-TOF MS ) .
  • Outcome : Higher hydrophilic monomer content improves water absorption but reduces thermal stability (confirmed via thermogravimetric analysis, TGA ) .

What characterization techniques are essential for confirming the structural and thermal properties of ε-caprolactone-based polymers?

Category : Basic Research
Answer :
Critical techniques include:

  • Differential scanning calorimetry (DSC) : Measures melting temperature (TmT_m) and crystallinity. PCL typically exhibits Tm60CT_m \approx 60^\circ C .
  • TGA : Assesses thermal stability. Pure PCL degrades above 300°C, while copolymers degrade at lower temperatures .
  • NMR : Identifies copolymer composition and end-group functionality .
  • Fourier-transform infrared spectroscopy (FTIR) : Detects ester bond formation and monomer incorporation .

What experimental design strategies are effective in studying cytokine effects on stem cell differentiation using PCL scaffolds?

Category : Advanced Research
Answer :

  • Factorial design : Use multiple experimental groups (e.g., 7 groups with 3 TNF-α concentrations: 0.1, 5, 50 ng/mL) and time points (e.g., 7, 14, 21 days) to assess osteogenic differentiation .
  • Controls : Include scaffolds without cytokines and baseline MSC cultures.
  • Outcome metrics : Alkaline phosphatase (ALP) activity, calcium deposition, and gene expression (e.g., Runx2) .
    Statistical analysis : Multivariate ANOVA to evaluate interactions between cytokine levels and ECM pregeneration .

How can combinatorial data mining improve understanding of cell interactions with PCL-based micropatterned surfaces?

Category : Advanced Research
Answer :

  • Micropatterning : Create phase-separated blends of PCL and poly(D,L-lactide) to generate surface features .
  • High-throughput screening : Image osteoblast adhesion/proliferation across patterns using fluorescence microscopy .
  • Data analysis : Apply machine learning algorithms (e.g., principal component analysis) to correlate surface roughness, hydrophobicity, and cell response .

What are the key considerations when designing in vitro degradation studies for PCL implants?

Category : Basic Research
Answer :

  • Simulated physiological conditions : Use phosphate-buffered saline (PBS) at 37°C with/without enzymes (e.g., lipase) .
  • Degradation metrics :
    • Mass loss : Track gravimetrically.
    • Molecular weight reduction : Monitor via GPC.
    • Morphology changes : Use scanning electron microscopy (SEM) .
  • Degradation products : Analyze by HPLC or mass spectrometry to identify oligomers .

How do copolymer composition ratios influence the thermal stability and crystallinity of ε-caprolactone-based polymers?

Category : Advanced Research
Answer :

  • Synthesis : Vary ε-caprolactone-to-comonomer ratios (e.g., gluconolactone, p-dioxanone) during ROP or enzymatic polymerization .
  • Thermal analysis :
    • Higher hydrophilic comonomer content reduces TmT_m and crystallinity (DSC) .
    • TGA shows decreased thermal stability due to disrupted polymer chain packing .
  • Applications : Reduced crystallinity enhances flexibility for drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.